molecular formula C14H14BClO3 B1465595 {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid CAS No. 475652-18-7

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid

Cat. No.: B1465595
CAS No.: 475652-18-7
M. Wt: 276.52 g/mol
InChI Key: AOVSUAJHCGSCBH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSUAJHCGSCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling with Arylboronic Acids

A representative preparation method for related 4-methoxy-3-methylphenylboronic acid derivatives involves:

Parameter Details
Starting materials 2-(4-bromo-2-isobutylphenoxy)ethyl-methylamino-acetic acid tert-butyl ester and (4-methoxy-3-methyl)boronic acid
Catalyst Palladium acetate (0.1 eq), tricyclohexylphosphine (0.12 eq)
Base Potassium fluoride (3.1 eq)
Solvent Dry tetrahydrofuran
Temperature Reflux
Reaction time Initial 66 h, followed by additional 24 h after reagent addition
Work-up Filtration through Celite, extraction with ethyl acetate, washing, drying, concentration, and HPLC purification
Yield 62%

This method highlights the use of palladium catalysis with phosphine ligands and fluoride base to facilitate coupling under reflux in tetrahydrofuran.

Alternative Suzuki Coupling Conditions

Another approach uses:

Parameter Details
Starting materials 3-Methyl-4-methoxyphenylboronic acid and 4-iodobenzoic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Cesium carbonate
Solvent Toluene, water, n-butanol mixture
Temperature 80°C
Reaction time 20 hours
Work-up Extraction with ethyl acetate, purification on silica gel
Yield 30%

This method demonstrates aqueous-organic biphasic conditions with cesium carbonate base and palladium(0) catalyst.

Coupling with Potassium Carbonate and Palladium Catalyst

A further example involves:

Parameter Details
Starting materials 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one and 4-methoxy-3-methylphenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium carbonate
Solvent 1,4-Dioxane and water
Temperature Reflux
Reaction time 2 hours
Work-up Solvent evaporation, silica gel chromatography (methanol/dichloromethane)
Yield 77%

This protocol uses mild heating and common bases for efficient coupling.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst & Ligand Base Solvent(s) Temp. & Time Yield (%) Notes
1 Aryl bromide + (4-methoxy-3-methyl)boronic acid Pd(OAc)2 + tricyclohexylphosphine KF Dry THF Reflux, 66+24 h 62 Multiple additions of reagents, inert atmosphere
2 3-Methyl-4-methoxyphenylboronic acid + 4-iodobenzoic acid Pd(PPh3)4 Cs2CO3 Toluene, water, n-butanol 80°C, 20 h 30 Biphasic system, longer reaction time
3 6-Chloro-pyrido-pyrimidinone + 4-methoxy-3-methylphenylboronic acid Pd(PPh3)4 K2CO3 1,4-Dioxane, water Reflux, 2 h 77 Short reaction time, efficient coupling

Research Findings and Analytical Data

  • The boronic acid products are typically characterized by proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and chromatographic purity (HPLC).
  • Reported ^1H NMR signals for related compounds show aromatic multiplets consistent with substituted phenyl rings, singlets for methoxy and methyl groups, and characteristic boronic acid hydroxyl signals.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Purification by HPLC or silica gel chromatography ensures high purity for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Overview

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is a boronic acid derivative with significant applications in various fields, including organic chemistry, medicinal chemistry, and materials science. Its unique structure allows it to participate in important chemical reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in complex organic molecules.

Organic Synthesis

Suzuki-Miyaura Coupling : This compound is primarily utilized in Suzuki-Miyaura coupling reactions, where it acts as a reagent to form biaryl compounds. The presence of the chlorophenyl and methoxy groups enhances its reactivity compared to simpler boronic acids.

Medicinal Chemistry

Drug Development : The incorporation of boron into drug molecules has been shown to improve their potency and selectivity. This compound is being explored as a scaffold in the synthesis of pharmaceutical intermediates, particularly in the development of inhibitors for proteasomes and enzymes involved in glucose transport, which may have implications for diabetes and cancer therapies .

Material Science

Functional Materials : The unique structure of this boronic acid derivative makes it suitable for applications in material science, including the development of sensors and organic electronic materials. Its ability to form stable complexes with various substrates allows for innovative applications in creating advanced materials .

Case Studies and Research Insights

  • Biological Activity Studies : Research indicates that boronic acids can exhibit notable biological properties, including enzyme inhibition. Studies involving this compound are ongoing to explore its interactions with biological targets .
  • Material Development : Investigations into the use of this compound in sensor technology have shown promising results, particularly due to its ability to form stable complexes that can be utilized in detecting various analytes.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid primarily involves its ability to form stable complexes with various catalysts and reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [4-[(4-Chlorophenyl)methoxy]-3-methylphenyl]boronic acid
  • Molecular Formula : C₁₄H₁₄BClO₃
  • SMILES : B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O
  • InChIKey : AOVSUAJHCGSCBH-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 159.6 Ų ([M+H]⁺) to 174.6 Ų ([M+Na]⁺) .

Structural Features :

  • A boronic acid derivative with a 4-chlorobenzyloxy group and a methyl substituent at the 3-position on the phenyl ring.
  • The bulky 4-chlorophenylmethoxy group introduces steric hindrance, while the electron-withdrawing chlorine and electron-donating methoxy groups create a mixed electronic environment.

Current Research Status: No direct literature data are available for this compound, necessitating comparisons with structurally related boronic acids .

Structural Isomers and Positional Analogs

Compound A : [4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic Acid (CAS: 849052-25-1)
  • Molecular Formula : C₁₄H₁₄BClO₃ (same as the target compound).
  • Key Differences: Substituent positions: The chloro and methyl groups are on the phenoxy ring (3-methyl-4-chlorophenoxy vs. 4-chlorophenylmethoxy). Impact: Altered electronic effects due to the proximity of chlorine and methyl groups on the phenoxy ring. This isomer may exhibit different reactivity in cross-coupling reactions due to steric and electronic variations .
Compound B : (2-Chloro-4-methoxyphenyl)boronic Acid
  • Molecular Formula : C₇H₈BClO₃.
  • Key Differences: Simpler structure with a single phenyl ring substituted by chlorine and methoxy groups. However, the electron-withdrawing chlorine may slow transmetallation steps .

Functional Group Variations

Compound C : (4-(Trifluoromethyl)phenyl)boronic Acid
  • Molecular Formula : C₇H₆BF₃O₂.
  • Key Differences :
    • A trifluoromethyl (-CF₃) group replaces the chlorophenylmethoxy and methyl groups.
    • Impact : Stronger electron-withdrawing effect from -CF₃, which reduces reaction efficiency in cross-couplings (e.g., 63% yield vs. 75% for 4-chlorophenyl boronic acid in meriolin synthesis) .
Compound D : (4-Formylphenyl)boronic Acid
  • Molecular Formula : C₇H₇BO₃.
  • Key Differences :
    • An electron-withdrawing formyl (-CHO) group replaces the chlorophenylmethoxy group.
    • Impact : Lower conversion rates (63%) in Suzuki-Miyaura reactions compared to chlorophenyl derivatives (75%), attributed to destabilization of the boronate intermediate during transmetallation .

Steric and Electronic Effects in Cross-Coupling Reactions

Compound Substituents Reaction Conversion/Yield Key Observation Reference
Target Compound 4-Chlorophenylmethoxy, 3-methyl N/A Predicted steric hindrance
4-Chlorophenyl boronic acid Single -Cl substituent 75% (Suzuki-Miyaura) Moderate electron withdrawal
Phenyl boronic acid No substituents 98% (Suzuki-Miyaura) High reactivity due to no hindrance
4-(Trifluoromethyl)phenyl -CF₃ 63% (Meriolin synthesis) Strong electron withdrawal reduces yield

Key Trends :

  • Steric Hindrance : Bulky groups (e.g., chlorophenylmethoxy) reduce reaction efficiency by impeding catalyst access.
  • Electronic Effects : Electron-withdrawing groups (-Cl, -CF₃) slow transmetallation, while electron-donating groups (e.g., -OCH₃) may counteract this effect .

Biological Activity

The chemical structure of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is characterized by the following formula:

Property Details
Chemical Name This compound
Molecular Formula C14H14BClO3
Molecular Weight 272.62 g/mol
Functional Groups Boronic acid, methoxy group, chlorophenyl group

The presence of the methoxy group enhances its solubility and reactivity, making it a versatile candidate for various chemical reactions and biological assays.

General Properties of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is fundamental in their role as enzyme inhibitors. This property allows them to interact with various biological targets, including:

  • Proteasomes : Inhibition of proteasomal activity can lead to apoptosis in cancer cells.
  • Enzymes involved in glucose transport : This suggests potential applications in diabetes treatment by modulating insulin signaling pathways .

Specific Studies and Findings

  • Anticancer Activity : Research has shown that boronic acids can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this compound have demonstrated anticancer properties by targeting specific kinases involved in cell proliferation .
  • Antibacterial Properties : Some derivatives of boronic acids exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound may also possess similar properties .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase has been documented, indicating potential use in treating neurodegenerative diseases . Additionally, studies have shown that modifications to the boronic acid structure can enhance binding affinity and specificity towards target enzymes .

Study 1: Anticancer Efficacy

A study investigated the effects of various boronic acids on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .

Study 2: Enzyme Interaction Analysis

Another research focused on the interaction of boronic acids with serine proteases. The study utilized molecular docking simulations to predict binding affinities. The findings suggested that the methoxy group in this compound enhances its binding efficiency compared to other analogs without such substitutions .

Q & A

Q. What are the recommended synthetic routes for preparing {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid?

The compound can be synthesized via Suzuki-Miyaura coupling precursors. A typical approach involves:

  • Step 1 : Bromination or iodination of the aromatic ring to introduce a halide at the desired position.
  • Step 2 : Protection of the hydroxyl group (e.g., using a benzyl or methoxy group) to prevent side reactions.
  • Step 3 : Boronation via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 4 : Deprotection of the hydroxyl group (if applicable) and purification via column chromatography or recrystallization.

Q. How should researchers characterize the purity and structure of this boronic acid?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and boronic acid presence. The methoxy (-OCH₃) and chlorophenyl groups produce distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the exact mass (e.g., 290.05 g/mol for C₁₄H₁₃BClO₃) .
  • HPLC : Reverse-phase chromatography to assess purity (>95% recommended for catalytic applications) .

Q. What are the optimal storage conditions to prevent degradation?

  • Store under inert gas (Ar/N₂) at -20°C in anhydrous solvents (e.g., THF or DMF).
  • Avoid prolonged exposure to moisture or acidic conditions, which may cause protodeboronation .

Q. Which reactions commonly employ this boronic acid as a building block?

  • Suzuki-Miyaura Cross-Couplings : As a nucleophilic partner with aryl/heteroaryl halides for biaryl synthesis .
  • Protodeboronation Studies : To investigate steric and electronic effects on boronic acid stability .

Advanced Research Questions

Q. How does the methoxy group influence reactivity in cross-coupling reactions compared to hydroxy or unsubstituted analogs?

The methoxy group enhances electron density on the aromatic ring, increasing oxidative addition efficiency with palladium catalysts. However, steric hindrance from the 3-methyl group may reduce coupling yields compared to less bulky analogs (e.g., 4-methoxyphenylboronic acid). Comparative kinetic studies using DFT calculations or Hammett plots are recommended to quantify electronic effects .

Q. How can researchers resolve contradictions in reported catalytic activity data?

  • Control Experiments : Replicate reactions under identical conditions (solvent, base, temperature).
  • Impurity Analysis : Use HPLC or 11B^{11}\text{B} NMR to detect boroxine or protodeboronation byproducts .
  • Substrate Scope Limitations : Test reactivity with electron-deficient vs. electron-rich coupling partners to identify electronic biases .

Q. What strategies mitigate protodeboronation during in vivo or aqueous-phase applications?

  • Stabilization via pH Control : Maintain neutral to slightly basic conditions (pH 7–8).
  • Prodrug Design : Convert the boronic acid to a more stable ester (e.g., pinacol boronate) for delivery, followed by enzymatic hydrolysis in situ .
  • Coordination with Diols : Add mannitol or polyethylene glycol (PEG) to form reversible complexes, reducing hydrolysis rates .

Q. How can mechanistic studies elucidate the role of this boronic acid in catalytic cycles?

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track protodeboronation pathways via 1H^{1}\text{H} NMR .
  • Kinetic Profiling : Monitor reaction progress using in situ IR or GC-MS to identify rate-determining steps (e.g., transmetalation vs. reductive elimination) .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

  • Purification Bottlenecks : Replace column chromatography with solvent extraction or crystallization (e.g., using ethanol/water mixtures).
  • Byproduct Management : Optimize stoichiometry of B₂pin₂ and catalyst loading to minimize residual palladium (<10 ppm) .

Q. How does this compound compare to structurally similar boronic acids in medicinal chemistry applications?

While not directly studied, analogs like 4-chlorophenylboronic acid (CAS 1679-18-1) show antimicrobial and enzyme-inhibitory properties. The methoxy and methyl groups in this compound may enhance membrane permeability or target binding affinity, warranting SAR studies with kinase or protease assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
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{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid

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